molecular formula C24H26N4O6S B2404679 3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-30-8

3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2404679
CAS No.: 396722-30-8
M. Wt: 498.55
InChI Key: WGFVGXHRSGSFDL-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C24H26N4O6S and its molecular weight is 498.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound of interest is synthesized through reactions involving various precursors and methods. For instance, a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized using 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, showcasing a method that might be relevant for synthesizing the compound (Prabhuswamy et al., 2016).

  • Crystal Structure and Molecular Interactions : The structural analysis, such as crystal structure determination and Hirshfeld surface analysis, is crucial for understanding the physical and chemical properties of such compounds. For example, similar benzamide derivatives have been analyzed for their crystal packing and molecular interactions (Saeed et al., 2020).

Potential Biological Applications

  • Antitumor Properties : Certain benzamide derivatives, like the one , have shown potential as antitumor agents. A study on benzothiazole derivatives indicated significant inhibitory effects on tumor growth (Yoshida et al., 2005).

  • Binding to Biological Targets : These compounds have potential biological applications, such as binding to specific protein targets. A study on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrated their ability to bind nucleotide protein targets (Saeed et al., 2015).

  • Cytotoxic Evaluation : Some compounds in this category have been evaluated for their cytotoxicity against cancer cell lines, indicating potential use in cancer treatment. For example, 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues displayed promising cytotoxicity against breast cancer cell lines (Ahsan et al., 2018).

  • Carbonic Anhydrase Inhibition : Certain derivatives act as inhibitors of carbonic anhydrase, an enzyme significant in various physiological processes. Novel metal complexes of similar compounds demonstrated powerful inhibitory effects against carbonic anhydrase isoenzymes (Büyükkıdan et al., 2013).

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-4-32-20-11-15(12-21(33-5-2)22(20)34-6-3)24(29)25-23-18-13-35-14-19(18)26-27(23)16-7-9-17(10-8-16)28(30)31/h7-12H,4-6,13-14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFVGXHRSGSFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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